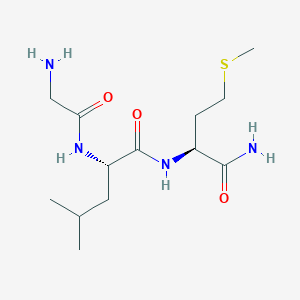

Gly-Leu-Met-NH2

Description

Properties

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N4O3S/c1-8(2)6-10(16-11(18)7-14)13(20)17-9(12(15)19)4-5-21-3/h8-10H,4-7,14H2,1-3H3,(H2,15,19)(H,16,18)(H,17,20)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXSTJVYBMNHEP-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427355 | |

| Record name | Glycyl-L-leucyl-L-methioninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4652-64-6 | |

| Record name | Glycyl-L-leucyl-L-methioninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Significance of Gly-Leu-Met-NH₂: A Core Component of Tachykinin Neuropeptides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tripeptide sequence Gly-Leu-Met-NH₂, particularly when C-terminally amidated, represents a cornerstone in the biological activity of the tachykinin family of neuropeptides. This conserved motif is essential for the recognition and activation of tachykinin receptors, thereby playing a pivotal role in a myriad of physiological and pathological processes. This technical guide provides a comprehensive overview of the biological significance of this peptide sequence, including quantitative binding data, detailed experimental protocols, and visualizations of the associated signaling pathways.

The Tachykinin Family and the Role of the C-Terminal Sequence

The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are characterized by a conserved C-terminal amino acid sequence: Phe-X-Gly-Leu-Met-NH₂.[1] The Gly-Leu-Met-NH₂ tripeptide is a critical component of this conserved region, which is responsible for the binding and activation of tachykinin receptors.[2] The C-terminal amidation is a common feature of peptide hormones and is crucial for their biological activity.[3]

While the C-terminal sequence is largely responsible for the common agonist activity of tachykinins at their receptors, the N-terminal portions of these peptides contribute to their receptor subtype selectivity.[2] Tachykinins interact with three distinct G protein-coupled receptors (GPCRs): the NK₁ receptor (NK₁R), NK₂ receptor (NK₂R), and NK₃ receptor (NK₃R).[4] Substance P exhibits the highest affinity for the NK₁R, NKA for the NK₂R, and NKB for the NK₃R.[1]

Quantitative Analysis of Tachykinin Receptor Binding

The affinity of tachykinins and their analogs for their respective receptors is a critical determinant of their biological potency. The following tables summarize key binding affinity data (Kd, Kᵢ, and IC₅₀ values) for major tachykinins at their primary receptors. These values are essential for understanding the structure-activity relationships of these peptides and for the development of selective receptor agonists and antagonists.

| Ligand | Receptor | Cell Line | Radioligand | Kd (nM) | Reference |

| Substance P | NK₁ | Transfected CHO cells | [³H]Substance P | 0.17 | [5] |

| Substance P | NK₁ | Transfected CHO cells | [³H]Substance P | 0.33 ± 0.13 | [6] |

| Neurokinin A | NK₂ | CHO cell membranes | [¹²⁵I]-NKA | 0.74 | [7] |

| Neurokinin A | NK₂ | Transfected CHO cells | Radiolabeled NKA | 3.4 | [5] |

| [³H]RP 67580 (Antagonist) | NK₁ | Transfected CHO cells | [³H]RP 67580 | 1.22 ± 0.27 | [6] |

| [¹²⁵I]Bolton-Hunter SP | NK₁ (Chicken Ileum) | Ileal membranes | [¹²⁵I]Bolton-Hunter SP | 0.72 | [8] |

Table 1: Dissociation Constants (Kd) of Tachykinins and Antagonists for their Receptors. This table presents the equilibrium dissociation constant (Kd), a measure of the affinity of a ligand for its receptor. Lower Kd values indicate higher binding affinity.

| Ligand | Receptor | Kᵢ (nM) | Reference |

| [Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) | NK₂ | - | [9] |

| [Arg⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) | NK₂ | - | [9] |

| Neurokinin A | NK₁ | - | [9] |

Table 2: Inhibition Constants (Kᵢ) of Tachykinin Analogs. This table shows the inhibition constant (Kᵢ), which represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand.

| Ligand | Receptor | IC₅₀ (nM) | Reference |

| Eledoisin | NK₃ | 240 | [5] |

| Senktide | NK₃ | 1400 | [10] |

| SB 222200 (Antagonist) | NK₃ | 8.8 | [10] |

| [Sar⁹,Met(O₂)¹¹]-SP | NK₃ | 5500 | [10] |

| Saredutant (Antagonist) | NK₃ | 2600 | [10] |

Table 3: Half-maximal Inhibitory Concentrations (IC₅₀) for NK₃ Receptor Ligands. This table displays the IC₅₀ values, which indicate the concentration of a ligand that is required for 50% inhibition of a specific biological or biochemical function.

Tachykinin Receptor Signaling Pathway

Tachykinin receptors belong to the G protein-coupled receptor (GPCR) superfamily and primarily signal through the Gαq/11 pathway.[4] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[4] IP₃ diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.[4] The subsequent increase in intracellular calcium, along with DAG-mediated activation of protein kinase C (PKC), initiates a cascade of downstream cellular responses.[4]

References

- 1. Tachykinin peptides - Wikipedia [en.wikipedia.org]

- 2. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tachykinins: receptor to effector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stable expression of high affinity NK1 (substance P) and NK2 (neurokinin A) receptors but low affinity NK3 (neurokinin B) receptors in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interaction of the substance P receptor antagonist RP 67580 with the rat brain NK1 receptor expressed in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors | PLOS One [journals.plos.org]

- 8. Radioligand binding and functional characterisation of tachykinin receptors in chicken small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

An In-depth Technical Guide to the Discovery and Initial Characterization of Gly-Leu-Met-NH2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and initial characterization of Gly-Leu-Met-NH2, the C-terminal tripeptide of the neuropeptide Substance P. As a key component of the conserved C-terminal motif of tachykinins, this tripeptide is integral to the interaction with neurokinin (NK) receptors. This document details the peptide's role within the broader context of tachykinin biology, summarizes the current understanding of its biochemical and biophysical properties, and provides detailed experimental protocols for its synthesis and characterization. Furthermore, it outlines the canonical signaling pathways associated with neurokinin receptor activation and presents logical workflows for its investigation. The information herein is intended to serve as a foundational resource for researchers and professionals involved in neuropeptide research and drug development.

Introduction and Discovery

This compound is a tripeptide amide that constitutes the C-terminal sequence of Substance P, a pioneering neuropeptide of the tachykinin family.[1] The tachykinin family of peptides, which also includes neurokinin A (NKA) and neurokinin B (NKB), is characterized by a conserved C-terminal sequence of Phe-X-Gly-Leu-Met-NH2, where X is typically a hydrophobic amino acid.[2][3] This conserved C-terminal region is widely recognized as the "message" domain, responsible for the activation of neurokinin receptors.[3]

The discovery of this compound is intrinsically linked to the isolation and sequencing of Substance P. The initial characterization of Substance P and its fragments revealed that the biological activity, such as smooth muscle contraction and hypotensive effects, is primarily mediated by the C-terminal portion of the peptide.[4] While early research focused on the entire Substance P molecule and longer C-terminal fragments, the fundamental role of the terminal tripeptide in receptor interaction has been a subject of ongoing investigation.

Biochemical and Biophysical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Full Name | Glycyl-Leucyl-Methioninamide | |

| Amino Acid Sequence | This compound | [5] |

| Molecular Formula | C13H26N4O3S | [6] |

| Molecular Weight | 318.44 g/mol | [6] |

| Canonical SMILES | CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CN | |

| Solubility | Soluble in DMSO | [6] |

Quantitative Data for Receptor Interaction

Direct quantitative data on the binding affinity (Kd, Ki) and functional potency (EC50, IC50) of the this compound tripeptide for neurokinin receptors are limited in publicly available literature. Most structure-activity relationship studies have focused on longer C-terminal fragments of Substance P. However, some studies provide context on the activity of shorter C-terminal fragments, suggesting that while essential, the tripeptide alone may have significantly reduced potency compared to longer sequences.

One study on histamine (B1213489) release from a murine mast cell line indicated that the tripeptide SP(9-11) (Phe-Leu-Met-NH2) had less activity than the tetrapeptide SP(8-11) (Phe-Phe-Gly-Leu-Met-NH2), which in turn was the most potent among the tested C-terminal fragments.[7] This suggests a critical role for the residues preceding the C-terminal tripeptide in conferring high-affinity binding and potent receptor activation.

| Ligand | Receptor | Assay Type | Value | Notes | Reference |

| This compound | NK1, NK2, NK3 | Binding/Functional | Data not available | Limited public data for the tripeptide alone. | |

| SP(9-11) (Phe-Leu-Met-NH2) | NK2 | Histamine Release | Less potent than SP(8-11) | Suggests chain length is critical for potency. | [7] |

| Substance P | Human NK1 | Binding (Ki) | pKi = 9.83 | High affinity of the full peptide. | [8] |

| Neurokinin A | Human NK2 | Binding (KD) | 0.74 nM | High affinity of a related tachykinin for its preferred receptor. | [8] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound, based on established protocols for neuropeptides.

Peptide Synthesis

Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the standard method for producing this compound.

Materials:

-

Fmoc-Met-Rink Amide MBHA resin

-

Fmoc-Leu-OH

-

Fmoc-Gly-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)

-

Piperidine (B6355638) solution (20% in DMF)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Diethyl ether

-

High-performance liquid chromatography (HPLC) system

-

Mass spectrometer

Protocol:

-

Resin Swelling: Swell the Fmoc-Met-Rink Amide MBHA resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the methionine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling (Leucine):

-

Dissolve Fmoc-Leu-OH (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.

-

Add the activation mixture to the resin and shake for 2 hours at room temperature.

-

Perform a Kaiser test to confirm complete coupling.

-

Wash the resin with DMF and DCM.

-

-

Fmoc Deprotection: Repeat the deprotection step to remove the Fmoc group from the newly added leucine.

-

Amino Acid Coupling (Glycine): Repeat the coupling step with Fmoc-Gly-OH.

-

Final Fmoc Deprotection: Remove the final Fmoc group from the glycine (B1666218) residue.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

-

Filter the resin and collect the TFA solution containing the peptide.

-

-

Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether. Repeat the ether wash.

-

Purification:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide by reverse-phase HPLC on a C18 column.

-

-

Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry and analytical HPLC.

Receptor Binding Assay

A competitive radioligand binding assay is a common method to determine the affinity of a test compound for a specific receptor.

Materials:

-

Cell membranes expressing the human neurokinin receptor of interest (e.g., NK1, NK2, or NK3)

-

Radiolabeled ligand with known high affinity for the receptor (e.g., [3H]-Substance P for NK1)

-

Unlabeled this compound

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mg/ml BSA, pH 7.4)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

Glass fiber filters

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target neurokinin receptor.

-

Assay Setup:

-

In a microtiter plate, add a fixed amount of cell membrane preparation to each well.

-

Add a fixed concentration of the radiolabeled ligand.

-

Add increasing concentrations of unlabeled this compound (the competitor).

-

For total binding, add buffer instead of the competitor.

-

For non-specific binding, add a high concentration of a known unlabeled ligand.

-

-

Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Termination of Binding: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Functional Assay (Calcium Mobilization)

Activation of neurokinin receptors, which are Gq-coupled, leads to an increase in intracellular calcium. This can be measured using a fluorescent calcium indicator.

Materials:

-

A cell line expressing the neurokinin receptor of interest (e.g., CHO-K1 or HEK293 cells)

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

This compound

-

A fluorescence plate reader with an injection system

Protocol:

-

Cell Culture: Plate the cells in a black-walled, clear-bottom 96-well plate and grow to confluency.

-

Dye Loading:

-

Prepare a loading solution of the calcium indicator dye in assay buffer, including Pluronic F-127 to aid in dye solubilization.

-

Remove the cell culture medium and add the dye loading solution to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Measurement:

-

Place the plate in the fluorescence plate reader.

-

Measure the baseline fluorescence.

-

Inject a solution of this compound at various concentrations into the wells.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence from baseline for each concentration of this compound.

-

Plot the fluorescence response against the logarithm of the peptide concentration.

-

Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

-

Signaling Pathways and Experimental Workflows

Neurokinin Receptor Signaling Pathway

The binding of a tachykinin agonist, such as Substance P or its active C-terminal fragments, to a neurokinin receptor (e.g., NK1R) initiates a well-characterized G-protein coupled signaling cascade.

Caption: Neurokinin-1 Receptor (NK1R) signaling pathway.

Experimental Workflow for Characterization

A logical workflow for the comprehensive characterization of this compound is outlined below.

Caption: Experimental workflow for this compound characterization.

Conclusion

This compound, as the C-terminal tripeptide of Substance P, represents a fundamental structural motif for the biological activity of tachykinins. While it is a critical component of the "message" domain for neurokinin receptor activation, the available evidence suggests that it may not be a potent agonist in isolation, with preceding amino acid residues playing a crucial role in conferring high-affinity binding and efficacy. The experimental protocols and workflows detailed in this guide provide a robust framework for the further investigation of this and related peptides. Future research focusing on the precise quantitative characterization of this tripeptide will be invaluable for a more complete understanding of tachykinin structure-activity relationships and for the rational design of novel therapeutics targeting neurokinin receptors.

References

- 1. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Pharmacology of neurokinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of Substance P in the defense line of the respiratory tract and neurological manifestations post COVID-19 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.eu [file.medchemexpress.eu]

- 7. C-terminal substance P fragments elicit histamine release from a murine mast cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

Gly-Leu-Met-NH2: A Technical Guide for Researchers

An In-depth Technical Guide on the Structure and Chemical Properties of the Tripeptide Gly-Leu-Met-NH2

Introduction

This compound is a tripeptide amide corresponding to the C-terminal sequence of Substance P, a neuropeptide of the tachykinin family.[1] Tachykinins are known for their rapid stimulatory effects on smooth muscle tissues.[2] The conserved C-terminal motif, Phe-X-Gly-Leu-Met-NH2, where X is a hydrophobic amino acid, is crucial for the activation of tachykinin receptors.[1][3] This guide provides a comprehensive overview of the structure, chemical properties, and biological significance of this compound, intended for researchers, scientists, and professionals in drug development.

Structure and Chemical Identity

The structure of this compound consists of three amino acids—Glycine, Leucine, and Methionine—linked by peptide bonds, with a C-terminal amide group.

Molecular Structure:

-

Glycine (Gly): The simplest amino acid, providing flexibility to the peptide chain.

-

Leucine (Leu): A hydrophobic amino acid with an isobutyl side chain.

-

Methionine (Met): A hydrophobic amino acid containing a thioether side chain.

-

Amide (NH2): The C-terminus is amidated, a common feature in many peptide hormones that can increase stability and biological activity.[4]

Chemical Formula: C13H26N4O3S

Molecular Weight: 318.44 g/mol

Chemical Properties

| Property | Value | Source/Method |

| pKa (α-NH3+) | ~8.0 | Estimated |

| pKa (side chains) | N/A | |

| Isoelectric Point (pI) | ~5.5 - 6.0 | Estimated |

| Solubility | Soluble in DMSO | [5] |

| Appearance | White to off-white powder | General peptide property |

| Storage Temperature | -20°C to -80°C | [6] |

Logical Relationship for pI Estimation:

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For a simple peptide like this compound with no acidic or basic side chains, the pI can be estimated by averaging the pKa of the N-terminal amino group and the pKa of the C-terminal carboxyl group.[7][8] However, due to the C-terminal amidation, only the N-terminal α-amino group is ionizable. Therefore, the pI will be influenced primarily by the pKa of this N-terminal group and the overall charge of the molecule at different pH values.

Caption: Logical workflow for estimating the isoelectric point (pI) of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and characterization of this compound are provided below. These are generalized protocols based on standard solid-phase peptide synthesis (SPPS) and analytical techniques, which can be adapted for this specific tripeptide.

Synthesis via Solid-Phase Peptide Synthesis (SPPS)

Fmoc/tBu-based Solid-Phase Peptide Synthesis (SPPS) is a widely used method for synthesizing peptides.[9]

Workflow for SPPS of this compound:

Caption: General workflow for the solid-phase peptide synthesis (SPPS) of this compound.

Detailed Protocol:

-

Resin Preparation: Start with a Rink Amide resin, suitable for obtaining a C-terminal amide.[5] Swell the resin in dimethylformamide (DMF) for at least 30 minutes.[10]

-

First Amino Acid Coupling (Met):

-

Deprotect the Fmoc group from the resin using 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF.

-

Activate Fmoc-Met-OH using a coupling reagent such as HBTU/HOBt or HATU/HOAt in the presence of a base like diisopropylethylamine (DIPEA).

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

-

Wash the resin with DMF.

-

-

Subsequent Amino Acid Couplings (Leu and Gly): Repeat the deprotection, washing, and coupling steps for Fmoc-Leu-OH and Fmoc-Gly-OH sequentially.

-

Cleavage and Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions, especially with methionine.[11]

-

Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and wash with cold ether. The crude peptide is then typically lyophilized.

Purification via High-Performance Liquid Chromatography (HPLC)

The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for HPLC Purification:

Caption: General workflow for the purification of this compound by RP-HPLC.

Detailed Protocol:

-

Mobile Phases:

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Column: A C18 reverse-phase column is commonly used for peptide purification.

-

Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptide. The exact gradient will need to be optimized.

-

Detection: The peptide elution is monitored by UV absorbance at 214 nm (peptide bond) and 280 nm (if aromatic residues were present).

-

Fraction Collection and Analysis: Fractions are collected and analyzed by analytical HPLC and mass spectrometry to determine purity.

-

Lyophilization: Pure fractions are pooled and lyophilized to obtain the final purified peptide.

Characterization

4.3.1. Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized peptide.[12][13]

-

Expected Monoisotopic Mass: [M+H]+ = 319.17 g/mol

4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy can be used to confirm the structure and purity of the peptide. Specific chemical shifts for the protons in Gly, Leu, and Met residues would be expected.[14]

-

Expected 1H NMR signals: Characteristic signals for the alpha-protons of each amino acid, the side chain protons of Leucine and Methionine, and the amide protons.

Biological Activity and Signaling Pathway

This compound, as the C-terminal tripeptide of Substance P and other tachykinins, is essential for their biological activity.[1] Tachykinins exert their effects by binding to and activating G protein-coupled receptors (GPCRs), specifically the neurokinin receptors (NK1, NK2, and NK3).[2][15] The C-terminal region is responsible for receptor activation, while the N-terminal portion of the full-length tachykinin determines receptor selectivity.[16]

Tachykinin Receptor Signaling Pathway:

Upon binding of a tachykinin (containing the this compound motif) to its receptor (e.g., NK1R), a conformational change is induced, leading to the activation of intracellular signaling cascades.

Caption: Simplified signaling pathway of the tachykinin NK1 receptor upon activation by a ligand containing the C-terminal this compound motif.

The primary signaling pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC), leading to various downstream cellular responses such as smooth muscle contraction, inflammation, and pain transmission.[17]

Conclusion

This compound is a biologically significant tripeptide that serves as the key C-terminal active site for the tachykinin family of neuropeptides. Understanding its chemical properties and the methods for its synthesis and characterization are crucial for research in neuropharmacology and drug development targeting the tachykinin receptors. The provided protocols and data serve as a foundational guide for researchers working with this important molecule.

References

- 1. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Structural insights into the activation of neurokinin 2 receptor by neurokinin A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. Amino acid - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

- 11. peptide.com [peptide.com]

- 12. Recent Advances in Mass Spectrometry for the Identification of Neuro-chemicals and their Metabolites in Biofluids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]

- 15. 5-Ht Receptors, Signaling Pathways and Effects, Mechanisms of Action of The Tachykinin System and Its | ClinicSearch [clinicsearchonline.org]

- 16. Tachykinin Receptor-Selectivity of the Potential Glioblastoma-Targeted Therapy, DOTA-[Thi8,Met(O2)11]-Substance P - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Biological Activity of Gly-Leu-Met-NH2 and its Synergistic Effects in a Tetrapeptide Context

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide delves into the in vitro biological activity of the tripeptide Gly-Leu-Met-NH2. Current research indicates that this tripeptide alone does not exhibit significant biological effects in the context of corneal epithelial wound healing. However, when integrated into the C-terminal tetrapeptide of Substance P, Phe-Gly-Leu-Met-NH2, it plays a crucial role in a pronounced synergistic interaction with Insulin-like Growth Factor-1 (IGF-1). This synergy significantly promotes corneal epithelial cell migration, a critical process in wound repair. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols for key assays, and a proposed signaling pathway illustrating this synergistic mechanism.

Quantitative Data: Synergistic Enhancement of Corneal Epithelial Migration

The synergistic effect of Phe-Gly-Leu-Met-NH2 and IGF-1 on the migration of rabbit corneal epithelial cells was quantified in an in vitro organ culture model. The results, summarized below, demonstrate that while neither agent alone produces a significant effect, their combination leads to a substantial, dose-dependent increase in epithelial migration.

| Treatment Group | Phe-Gly-Leu-Met-NH2 Concentration | IGF-1 Concentration (ng/ml) | Epithelial Migration Length (μm, mean ± s.e.m.) |

| Control | 0 | 0 | 578 ± 11 |

| Phe-Gly-Leu-Met-NH2 | 10⁻⁵ M | 0 | No significant effect |

| IGF-1 | 0 | 1 | 590 ± 15 |

| IGF-1 | 0 | 10 | 610 ± 20 |

| Phe-Gly-Leu-Met-NH2 + IGF-1 | 10⁻⁵ M | 1 | 720 ± 25 |

| Phe-Gly-Leu-Met-NH2 + IGF-1 | 10⁻⁵ M | 10 | 850 ± 30 |

* p < 0.01 compared to control and single-agent treatments.

Experimental Protocols

In Vitro Rabbit Corneal Epithelial Wound Healing Assay

This organ culture protocol is designed to assess the rate of epithelial cell migration over a denuded stromal surface.

Materials:

-

New Zealand White rabbits

-

Sodium pentobarbital

-

Topical proparacaine (B1679620) hydrochloride

-

Sterile Hanks' Balanced Salt Solution (HBSS)

-

TCM-199 culture medium

-

Phe-Gly-Leu-Met-NH2 and IGF-1 stock solutions

-

Surgical instruments for enucleation and dissection

-

2 mm trephine

-

Sterile filter paper supports

-

6-well culture plates

-

Humidified incubator (37°C, 5% CO₂)

-

Fixative solution (95% ethanol, 5% glacial acetic acid)

-

Paraffin and embedding supplies

-

Microtome

-

Microscope with a calibrated reticle

Procedure:

-

Humanely euthanize rabbits and enucleate the eyes under aseptic conditions.

-

Dissect the cornea and scleral rim, and rinse with sterile HBSS.

-

Cut the cornea into 2 x 4 mm rectangular blocks.

-

Create a standardized epithelial defect in the center of each block using a 2 mm trephine.

-

Place each corneal block, epithelial side up, on a sterile filter paper support in a well of a 6-well plate containing TCM-199 medium.

-

Introduce the test compounds (Phe-Gly-Leu-Met-NH2 and/or IGF-1) into the medium at the final desired concentrations.

-

Incubate for 24-30 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Post-incubation, fix the corneal blocks for 2 hours at room temperature.

-

Process the fixed tissues through dehydration and embed in paraffin.

-

Prepare 4 µm thick cross-sections using a microtome.

-

Stain the sections (e.g., Hematoxylin and Eosin) and visualize under a light microscope.

-

Measure the linear distance of epithelial cell migration from the original wound edge.

Workflow for the in vitro corneal epithelial wound healing assay.

Cell Attachment Assay on a Fibronectin Matrix

This assay quantifies the adhesion of corneal epithelial cells to an extracellular matrix protein, which is a crucial step in cell migration.

Materials:

-

Primary or immortalized rabbit corneal epithelial cells

-

96-well, flat-bottom tissue culture plates

-

Human plasma fibronectin (10 µg/ml in sterile PBS)

-

Bovine Serum Albumin (BSA, 1% in sterile PBS)

-

Serum-free cell culture medium

-

Phe-Gly-Leu-Met-NH2 and IGF-1 stock solutions

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Crystal Violet solution in 20% methanol

-

10% Acetic acid solution

-

Microplate reader

Procedure:

-

Coat the wells of a 96-well plate with 100 µl of fibronectin solution. Use 1% BSA for control wells. Incubate for 1 hour at 37°C.

-

Aspirate the coating solution and wash each well three times with sterile PBS.

-

Block non-specific binding sites by adding 200 µl of 1% BSA to each well and incubating for 30 minutes at 37°C.

-

Wash the wells three times with sterile PBS.

-

Prepare a single-cell suspension of corneal epithelial cells in serum-free medium containing the test compounds.

-

Seed 1 x 10⁴ cells in 100 µl into each well.

-

Incubate for 1 hour at 37°C to allow for cell attachment.

-

Gently wash the wells twice with PBS to remove non-adherent cells.

-

Fix the remaining adherent cells with 100 µl of 4% PFA for 15 minutes.

-

Wash three times with PBS.

-

Stain the fixed cells with 100 µl of 0.1% Crystal Violet for 10 minutes.

-

Wash the wells extensively with deionized water and let them air dry completely.

-

Solubilize the bound dye by adding 100 µl of 10% acetic acid to each well.

-

Measure the absorbance at 570 nm using a microplate reader.

Workflow for the cell attachment assay.

Quantification of α5 and β1 Integrin Expression via Western Blotting

This protocol details the immunodetection of α5 and β1 integrin protein levels in treated corneal epithelial cells.

Materials:

-

Treated corneal epithelial cell cultures

-

Ice-cold PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

4x Laemmli sample buffer

-

SDS-PAGE equipment and reagents

-

Electro-transfer system and buffers

-

PVDF membranes

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: rabbit anti-α5 integrin, mouse anti-β1 integrin, and mouse anti-β-actin

-

HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

-

TBST (Tris-buffered saline with 0.1% Tween-20)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

After treatment, wash cell monolayers with ice-cold PBS and lyse the cells directly in the culture dish with RIPA buffer.

-

Collect the cell lysates and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Quantify the protein concentration of the supernatants using the BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer for 5 minutes.

-

Separate the protein samples by size on a 4-12% SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle rocking.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again as in step 9.

-

Apply ECL substrate and capture the chemiluminescent signal with an imaging system.

-

Perform densitometric analysis of the bands and normalize the integrin signals to the β-actin loading control.

Proposed Synergistic Signaling Pathway

The synergistic activity of Phe-Gly-Leu-Met-NH2 and IGF-1 is believed to stem from the crosstalk between the tachykinin receptor (a G-protein coupled receptor, GPCR) and the IGF-1 receptor (a receptor tyrosine kinase, RTK). The concurrent activation of these distinct signaling cascades converges on downstream effectors that regulate the transcription of genes encoding for α5 and β1 integrins. This upregulation of α5β1 integrin at the cell surface enhances the attachment of epithelial cells to the fibronectin matrix, thereby facilitating more rapid cell migration and wound closure.

Proposed synergistic signaling of Phe-Gly-Leu-Met-NH2 and IGF-1.

The Molecular Mechanism of Action of Gly-Leu-Met-NH2: A Technical Guide for Researchers

An In-depth Examination of the Core Tripeptide of Tachykinin Neuropeptides

Abstract

This technical guide provides a comprehensive overview of the molecular mechanism of action of Gly-Leu-Met-NH2, the conserved C-terminal tripeptide amide of the tachykinin family of neuropeptides. Tachykinins, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are crucial mediators in a wide array of physiological and pathological processes, such as pain transmission, inflammation, and smooth muscle contraction. The C-terminal sequence, Phe-X-Gly-Leu-Met-NH2, is the pharmacophore responsible for the biological activity of these peptides, with the this compound motif playing an essential role in receptor activation.[1][2][3] This document details the interaction of this tripeptide with its cognate G protein-coupled receptors (GPCRs), the subsequent intracellular signaling cascades, and methodologies for its study. It is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of tachykinin signaling at the molecular level.

Introduction: The Significance of the C-Terminal Tripeptide

The tachykinin family of peptides is characterized by a conserved C-terminal amino acid sequence, Phe-X-Gly-Leu-Met-NH2, where 'X' is typically an aromatic or branched-chain aliphatic residue.[1][2] This C-terminal region is critical for the binding and activation of the three main tachykinin receptors: NK1, NK2, and NK3.[1][4][5] While the N-terminal portion of the full-length peptides contributes to receptor subtype selectivity, the C-terminal fragment is considered the universal "message" sequence that initiates signal transduction.[2] The tripeptide this compound, as the terminal component of this conserved region, is of significant interest for understanding the fundamental requirements of tachykinin receptor activation and for the design of novel therapeutic agents.

Receptor Interaction and Specificity

This compound, as part of the larger tachykinin peptides, interacts with the tachykinin receptors NK1, NK2, and NK3, which are members of the rhodopsin-like GPCR superfamily.[6] The binding of the C-terminal domain of tachykinins is thought to occur within a pocket formed by the transmembrane helices of the receptor.[7]

Table 1: Affinity of Tachykinins and Related Peptides for Tachykinin Receptors

| Ligand | Receptor | Species | Assay Type | Ki (nM) | pKi | Reference |

| Substance P | NK1 | Human | Radioligand Binding | 1.6 | 8.8 | [9] |

| Neurokinin A | NK2 | Human | Radioligand Binding | 0.74 (Kd) | 9.13 (pKd) | [10] |

| Neurokinin B | NK3 | Rat | Radioligand Binding | - | - | [4] |

| Substance P | NK1 | Rat | Radioligand Binding | - | 10.3 | [9] |

| [Sar9]SP | NK1 | Chicken | Radioligand Binding | - | - | [11] |

| [Arg3]SP | NK1 | Chicken | Radioligand Binding | - | - | [11] |

Note: Data for this compound alone is not available. The table presents data for full-length tachykinins to provide context for receptor affinities within this family.

Signal Transduction Pathways

Upon binding of a tachykinin peptide containing the this compound motif to its receptor, a conformational change is induced in the receptor, leading to the activation of intracellular heterotrimeric G proteins. Tachykinin receptors primarily couple to G proteins of the Gq/11 family.[5]

Gq/11-Mediated Signaling

Activation of Gq/11 stimulates the effector enzyme phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

-

DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).

The increase in intracellular calcium and the activation of PKC lead to a variety of cellular responses, including smooth muscle contraction, neurotransmitter release, and gene expression changes.[5]

Modulation of cAMP Levels

In addition to Gq/11 coupling, tachykinin receptors have also been shown to modulate the levels of cyclic adenosine (B11128) monophosphate (cAMP). This can occur through coupling to either Gi or Gs proteins.

-

Gi Coupling: Activation of Gi proteins leads to the inhibition of adenylyl cyclase, the enzyme responsible for synthesizing cAMP from ATP. This results in a decrease in intracellular cAMP levels.

-

Gs Coupling: Conversely, activation of Gs proteins stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.

The specific G protein subtype that is activated can depend on the receptor, the cell type, and the specific ligand. For example, at the NK1 receptor, Substance P can stimulate both Gq and Gs pathways, leading to both calcium mobilization and cAMP accumulation.[12]

Experimental Protocols

The study of the molecular mechanism of action of this compound and related peptides relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the affinity of a ligand for its receptor.

Objective: To determine the binding affinity (Ki or Kd) of this compound or related peptides to tachykinin receptors.

Materials:

-

Cell membranes expressing the tachykinin receptor of interest (e.g., from CHO or HEK293 cells).

-

Radiolabeled ligand (e.g., [3H]Substance P or [125I]Bolton-Hunter Substance P).

-

Unlabeled competitor ligand (this compound or other test compounds).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Cell membrane preparation.

-

Radiolabeled ligand at a concentration near its Kd.

-

A range of concentrations of the unlabeled competitor ligand.

-

For total binding, add buffer instead of the competitor.

-

For non-specific binding, add a high concentration of an unlabeled reference ligand (e.g., unlabeled Substance P).

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor ligand to generate a competition curve. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium following receptor activation.

Objective: To determine the potency (EC50) of this compound or related peptides in activating Gq-coupled tachykinin receptors.

Materials:

-

Whole cells expressing the tachykinin receptor of interest (e.g., CHO or HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Test compounds (this compound or other agonists).

-

A fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Plating: Seed cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Remove the culture medium and add the calcium-sensitive dye dissolved in assay buffer to each well. Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow the cells to take up the dye.

-

Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.

-

Compound Addition: The instrument's liquid handler adds a range of concentrations of the test compound to the wells.

-

Signal Detection: Immediately after compound addition, continuously measure the fluorescence intensity over time to detect the transient increase in intracellular calcium.

-

Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the response against the log concentration of the agonist to generate a dose-response curve and calculate the EC50 value.

References

- 1. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tachykinin Receptor-Selectivity of the Potential Glioblastoma-Targeted Therapy, DOTA-[Thi8,Met(O2)11]-Substance P - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pharmacology of neurokinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. revvity.com [revvity.com]

- 7. Interaction of substance P with the second and seventh transmembrane domains of the neurokinin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. substance P | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. abmole.com [abmole.com]

- 12. biorxiv.org [biorxiv.org]

The Tripeptide Gly-Leu-Met-NH₂: A Core Motif in Neurokinin Receptor Modulation

A Deep Dive into the Structure-Activity Relationship, Experimental Evaluation, and Signaling Mechanisms of a Key Pharmacophore

For Immediate Release

This technical whitepaper provides an in-depth analysis of the structure-activity relationship (SAR) of the C-terminal tripeptide of Substance P, Gly-Leu-Met-NH₂, and its analogues. Targeting researchers, scientists, and professionals in drug development, this document synthesizes critical data on the peptide's interaction with neurokinin (NK) receptors, details the experimental methodologies for its study, and visualizes the complex signaling pathways it initiates.

Introduction: The Significance of a C-Terminal Tripeptide

Gly-Leu-Met-NH₂ is the C-terminal tripeptide of the neuropeptide Substance P, a member of the tachykinin family of peptides. Tachykinins are characterized by a conserved C-terminal sequence, -Phe-X-Gly-Leu-Met-NH₂, which is essential for their interaction with and activation of neurokinin (NK) receptors[1]. Substance P preferentially binds to the NK-1 receptor, a G protein-coupled receptor (GPCR) involved in a myriad of physiological processes including pain transmission, inflammation, and smooth muscle contraction[1][2]. The C-terminal region of Substance P is the primary determinant of its biological activity, with the Gly-Leu-Met-NH₂ motif playing a crucial role in receptor binding and activation. Understanding the SAR of this tripeptide is therefore fundamental for the design of novel and selective NK receptor modulators.

Structure-Activity Relationship of Gly-Leu-Met-NH₂ Analogues

The biological activity of Gly-Leu-Met-NH₂ and its analogues is intrinsically linked to their ability to interact with neurokinin receptors. Studies on C-terminal fragments of Substance P have revealed important structural requirements for activity.

The Importance of the C-Terminal Amide

A critical feature for the biological activity of Substance P and its C-terminal fragments is the presence of the C-terminal amide group. Any modification to the two amide protons, such as replacement with alkyl groups, extension to a hydrazide, or substitution with an ester or carboxylic acid, results in a significant loss of activity, with at least a two-fold reduction in relative activity and affinity[3]. This underscores the essential role of the terminal amide in receptor interaction, likely through hydrogen bonding within the receptor's binding pocket.

Impact of Chain Length

Studies on truncated C-terminal sequences of Substance P have demonstrated that while the tripeptide Gly-Leu-Met-NH₂ and the tetrapeptide Phe-Gly-Leu-Met-NH₂ possess weak vasodilator properties, they show no significant activity in other assays like smooth muscle contraction[4]. The pentapeptide, Gln-Phe-Phe-Gly-Leu-Met-NH₂, is the shortest fragment to exhibit appreciable spasmogenic and vasoactive effects[4]. The activity generally increases with chain length, with the C-terminal octapeptide being the most potent fragment, even more so than Substance P itself in some assays[4]. This suggests that while the Gly-Leu-Met-NH₂ motif is a core component for activity, preceding amino acids in the sequence contribute significantly to the overall potency and efficacy, likely by providing additional binding interactions or stabilizing the active conformation.

Modifications at the Methionine Residue

The methionine residue at the C-terminus (Met¹¹) is a key component for the biological activity of Substance P hexapeptide analogues. Replacement of the methylthio group of methionine with charged groups, such as in Lys, Gln, or Glu substitutions, leads to a marked reduction in biological activity[5]. In contrast, substitution with a glutamate (B1630785) benzyl (B1604629) ester, which is neutral, results in only a slight reduction in activity in some tissues and even an increased activity in others[5]. This indicates that a neutral, and possibly lipophilic, side chain at this position is favored for optimal receptor interaction.

A summary of the qualitative SAR for C-terminal fragments of Substance P is presented in Table 1.

| Peptide Fragment | Modifications | Observed Activity | Reference |

| Gly-Leu-Met-NH₂ | - | Weak vasodilator activity | [4] |

| Phe-Gly-Leu-Met-NH₂ | - | Weak vasodilator activity | [4] |

| Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂ | - | Appreciable spasmogenic and vasoactive effects | [4] |

| SP C-terminal heptapeptide | C-terminal amide modifications | Significant loss of activity | [3] |

| [Orn⁶]-SP₆₋₁₁ | Met¹¹ substituted with Lys, Gln, or Glu | Marked reduction in biological activity | [5] |

| [Orn⁶]-SP₆₋₁₁ | Met¹¹ substituted with Glu(OBzl) | Slightly reduced to increased activity | [5] |

Table 1: Structure-Activity Relationship of C-Terminal Fragments of Substance P

Experimental Protocols

The synthesis and evaluation of Gly-Leu-Met-NH₂ and its analogues typically involve solid-phase peptide synthesis followed by in vitro and in vivo biological assays.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of these peptides is commonly achieved using the solid-phase method, which allows for the efficient and stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support[4]. A general protocol using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is outlined below.

Logical Flow of Solid-Phase Peptide Synthesis

Caption: A simplified workflow for solid-phase peptide synthesis.

Detailed Protocol for Rink Amide Resin:

-

Resin Swelling: Rink Amide resin is swelled in a suitable solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF) for at least 8 hours[6].

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating with a solution of 20-50% piperidine (B6355638) in DMF to expose the free amine[7].

-

Amino Acid Activation and Coupling: The carboxyl group of the incoming Fmoc-protected amino acid is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIEA)[6]. The activated amino acid is then added to the resin to form a peptide bond.

-

Washing: The resin is thoroughly washed with DMF and dichloromethane (B109758) (DCM) to remove excess reagents and byproducts.

-

Kaiser Test: The completion of the coupling reaction is monitored using the Kaiser test, which detects free primary amines[8]. A negative test indicates a complete reaction.

-

Repeat Cycles: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection: Once the peptide chain is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to prevent side reactions[6][7].

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purified peptide is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.

Biological Assays

The biological activity of the synthesized peptides is assessed using various in vitro and in vivo assays.

-

Receptor Binding Assays: These assays measure the affinity of the peptide analogues for the different neurokinin receptors (NK-1, NK-2, and NK-3). This is often done using radioligand competition assays, where the ability of the synthetic peptide to displace a known radiolabeled ligand from the receptor is quantified[9]. The results are typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

-

In Vitro Functional Assays: These assays measure the ability of the peptides to elicit a biological response in isolated tissues or cells expressing the target receptor. Common preparations include the guinea pig ileum for NK-1 activity and the hamster urinary bladder for NK-2 activity[4][9]. The potency of the analogues is determined by constructing dose-response curves and calculating the EC50 value (the concentration that produces 50% of the maximal response).

-

In Vivo Assays: The effects of the peptides are also evaluated in living animals. For example, vasodilator properties can be assessed by measuring changes in blood flow in the hind limb of a dog after administration of the peptide[4].

Signaling Pathways of the NK-1 Receptor

Upon binding of Substance P or an agonist analogue like Gly-Leu-Met-NH₂, the NK-1 receptor undergoes a conformational change that initiates a cascade of intracellular signaling events. The NK-1 receptor primarily couples to Gq and Gs heterotrimeric G proteins[2][10][11].

NK-1 Receptor Signaling Cascade

Caption: Downstream signaling pathways activated by the NK-1 receptor.

Activation of the Gq Pathway:

-

Binding of the ligand to the NK-1 receptor activates the Gq alpha subunit.

-

Activated Gq stimulates phospholipase C (PLC).

-

PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG)[1].

-

IP₃ diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) and an increase in intracellular calcium concentration[2].

-

DAG, along with Ca²⁺, activates protein kinase C (PKC)[11].

-

PKC can then phosphorylate various downstream targets, including components of the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2, ultimately leading to changes in gene expression related to cell proliferation and survival[11][12].

Activation of the Gs Pathway:

-

The NK-1 receptor can also couple to the Gs alpha subunit.

-

Activated Gs stimulates adenylyl cyclase.

-

Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP)[1].

-

cAMP acts as a second messenger and activates protein kinase A (PKA).

-

PKA phosphorylates various cellular proteins, leading to diverse physiological responses.

The specific downstream effects of NK-1 receptor activation are cell-type dependent and can include smooth muscle contraction, vasodilation, and neurotransmission[1].

Conclusion and Future Directions

The tripeptide Gly-Leu-Met-NH₂ represents a critical pharmacophore for the interaction of Substance P with neurokinin receptors. The structure-activity relationship studies, though largely qualitative for this specific tripeptide, highlight the indispensable role of the C-terminal amide and the influence of the methionine residue's properties on biological activity. The established protocols for solid-phase peptide synthesis and biological evaluation provide a robust framework for the continued exploration of this motif.

Future research should focus on generating more quantitative SAR data for a diverse library of Gly-Leu-Met-NH₂ analogues with systematic modifications at each amino acid position. This would enable the development of more precise pharmacophore models and could lead to the design of highly potent and selective NK-1 receptor agonists or antagonists with therapeutic potential for a range of disorders, including chronic pain, inflammation, and mood disorders. Furthermore, a deeper understanding of the signaling bias that can be induced by different analogues could pave the way for the development of functionally selective ligands that preferentially activate specific downstream pathways, offering a more targeted therapeutic approach with potentially fewer side effects.

References

- 1. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity studies on the C-terminal amide of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological activity of C-terminal partial sequences of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity studies on the C-terminal hexapeptide of substance P with modifications at the glutaminyl and methioninyl residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. wernerlab.weebly.com [wernerlab.weebly.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. peptide.com [peptide.com]

- 9. Pharmacologic characterization of the novel ligand [4,5-3H-Leu9]neurokinin-A binding to NK-2 receptors on hamster urinary bladder membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Conformational Landscape of Gly-Leu-Met-NH2 in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conformational analysis of the tripeptide Gly-Leu-Met-NH2 in solution. Drawing upon established methodologies and findings from related peptide studies, this document outlines the experimental and computational approaches used to elucidate the three-dimensional structure and dynamics of this peptide fragment, which is notably the C-terminal sequence of Neurokinin A (4-10). Understanding the conformational preferences of this compound is critical for structure-activity relationship studies and the rational design of novel therapeutic agents.

Introduction to Conformational Analysis of Peptides

The biological activity of a peptide is intrinsically linked to its three-dimensional conformation. In solution, peptides exist as an ensemble of interconverting conformers. Conformational analysis aims to identify the most populated and energetically favorable structures, define their geometric parameters, and understand the dynamics of their interconversion. For a short, flexible tripeptide like this compound, this analysis is crucial for understanding its interactions with biological targets. Key techniques employed in such analyses include Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and Molecular Dynamics (MD) simulations.

Experimental Methodologies and Data

The conformational landscape of this compound in solution can be effectively characterized by a combination of spectroscopic techniques and computational modeling. While direct studies on this specific tripeptide are limited, valuable insights can be extrapolated from the analysis of larger peptides containing this sequence, such as Neurokinin A (4-10) (Asp-Ser-Phe-Val-Gly-Leu-Met-NH2).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the solution-state conformation of peptides.[2][3][4] It provides information on through-bond and through-space atomic interactions, which can be translated into structural restraints.

Experimental Protocol: 2D NMR Spectroscopy

-

Sample Preparation: The this compound peptide is dissolved in a deuterated solvent, typically dimethyl sulfoxide (B87167) (DMSO-d6) or a cryoprotective mixture of DMSO-d6/H2O, to a concentration of 1-10 mM.[1]

-

Data Acquisition: A suite of two-dimensional (2D) NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

TOCSY (Total Correlation Spectroscopy): Used to identify spin systems of individual amino acid residues.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons within ~5 Å, which is crucial for determining the peptide's fold.[2]

-

COSY (Correlation Spectroscopy): Used to determine scalar (J) couplings between protons, which can be related to dihedral angles via the Karplus equation.

-

-

Data Analysis:

-

Resonance Assignment: All proton signals are assigned to specific amino acids in the peptide sequence.

-

NOE Restraint Generation: The intensities of NOE cross-peaks are converted into distance restraints.

-

Dihedral Angle Restraint Generation: 3JHNα coupling constants are measured and used to restrain the phi (φ) dihedral angle.

-

Structure Calculation: The experimental restraints are used as input for structure calculation programs (e.g., CYANA, CNS) to generate an ensemble of conformers consistent with the NMR data.[2]

-

-

Variable Temperature (VT) NMR: The temperature dependence of the amide proton chemical shifts (dδ/dT) is measured. Low values (>-2 ppb/K) are indicative of intramolecular hydrogen bonding, which stabilizes folded structures like β- and γ-turns.[2]

Inferred Data for this compound:

Based on studies of the C-terminal fragment of NKA(4-10), the this compound sequence is likely to participate in turn-like structures.[1] The following table summarizes hypothetical but expected NMR data that would support the presence of a turn conformation.

| Parameter | Glycine (B1666218) (i) | Leucine (B10760876) (i+1) | Methionine (i+2) | Interpretation |

| dδ/dT (ppb/K) | > -4.0 | > -4.0 | < -2.0 | Met NH proton likely involved in an intramolecular hydrogen bond, stabilizing a turn. |

| ³JHNα (Hz) | ~6.0 | ~8.0 | ~7.0 | Consistent with φ angles found in turn structures. |

| Key NOEs | dαN(i, i+1) | dNN(i+1, i+2) | dαN(i+1, i+2) | Proximities characteristic of turn conformations. |

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method for assessing the secondary structure content of peptides in solution.[5] Different secondary structures (α-helix, β-sheet, β-turn, random coil) have distinct CD spectral signatures.

Experimental Protocol: CD Spectroscopy

-

Sample Preparation: The peptide is dissolved in an appropriate solvent (e.g., phosphate (B84403) buffer, trifluoroethanol) to a concentration of approximately 50-100 μM.

-

Data Acquisition: CD spectra are recorded on a spectropolarimeter, typically from 190 to 250 nm, in a quartz cuvette with a short path length (e.g., 0.1 cm).[6]

-

Data Analysis: The resulting spectrum is analyzed for characteristic features. A type I β-turn, for instance, often shows a positive band around 211 nm, a negative band around 200 nm, and another positive band below 190 nm.[5]

Expected CD Spectrum for this compound:

Given the propensity for turn formation, the CD spectrum of this compound in a non-polar or structure-promoting solvent would be expected to exhibit features characteristic of a β-turn.

Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to explore the conformational space of a peptide and its dynamics over time.[7][8]

Experimental Protocol: MD Simulation

-

System Setup: An initial 3D structure of this compound (e.g., an extended conformation) is generated. The peptide is placed in a simulation box and solvated with an explicit water model (e.g., TIP3P). Counter-ions are added to neutralize the system.

-

Energy Minimization: The energy of the system is minimized to remove any steric clashes.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble) to achieve a stable state.

-

Production Run: A long-timescale simulation (nanoseconds to microseconds) is run to sample the conformational landscape of the peptide.

-

Trajectory Analysis: The resulting trajectory is analyzed to identify stable conformations, calculate populations of different structures, and analyze intramolecular interactions such as hydrogen bonds.

Conformational Landscape and Signaling Pathways

The conformational analysis of peptides related to this compound suggests that this tripeptide likely exists in a dynamic equilibrium between an extended, random coil state and more structured conformers, particularly β- and γ-turns.[1] The presence of a glycine residue provides significant conformational flexibility, while the bulky side chains of leucine and methionine may favor specific folded structures.

The formation of a turn at the C-terminus of bioactive peptides is a common structural motif for receptor recognition and activation. For instance, in the context of Neurokinin A, the conformation of the C-terminal fragment is crucial for its interaction with the NK-2 receptor.[1][9]

References

- 1. Conformation-activity relationship of tachykinin neurokinin A (4-10) and of some [Xaa8] analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]

- 3. An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. digitalcommons.subr.edu [digitalcommons.subr.edu]

- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 7. Relating Molecular Dynamics Simulations to Functional Activity for Gly-Rich Membranolytic Helical Kiadin Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular dynamics simulations: advances and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships of neurokinin A (4-10) at the human tachykinin NK(2) receptor: the role of natural residues and their chirality - PubMed [pubmed.ncbi.nlm.nih.gov]

The Tripeptide Gly-Leu-Met-NH2: A Linchpin in Central Nervous System Tachykinin Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The amidated tripeptide Glycyl-L-Leucyl-L-Methioninamide (Gly-Leu-Met-NH2) represents the C-terminal motif of Substance P, a prototypical member of the tachykinin neuropeptide family. While not demonstrating significant independent physiological activity within the central nervous system (CNS), this tripeptide is of paramount importance as the core functional domain for the interaction of tachykinins with their cognate G protein-coupled receptors (GPCRs). This guide elucidates the integral role of the this compound moiety in the context of tachykinin-mediated neurotransmission, summarizing its structural significance, contribution to receptor binding and activation, and its place within the broader physiological and pathophysiological landscape of the CNS. We will explore the quantitative aspects of tachykinin receptor interactions, detail pertinent experimental methodologies, and visualize the associated signaling pathways.

Introduction: The Tachykinin Family and the Conserved C-Terminus

The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are key modulators of neuronal activity in the central and peripheral nervous systems.[1][2] They are characterized by a conserved C-terminal amino acid sequence, -Phe-X-Gly-Leu-Met-NH2, where X is typically an aromatic or branched-chain aliphatic residue.[1][3] The this compound sequence is a constant feature within this motif and is indispensable for the biological activity of these peptides.[1] The C-terminal amidation is also a critical post-translational modification essential for receptor activation.[4]

Substance P, an undecapeptide, is the most extensively studied tachykinin and is involved in a myriad of CNS functions including pain transmission, neuroinflammation, and the regulation of mood and anxiety.[5][6] Its biological effects are mediated primarily through the high-affinity Neurokinin-1 receptor (NK1R).[7]

The Role of this compound in Receptor Interaction

The this compound tripeptide, as part of the larger tachykinin structure, is fundamentally involved in the binding and activation of tachykinin receptors (NK1, NK2, and NK3).[1][4] While the N-terminal region of tachykinins confers receptor specificity, the conserved C-terminal domain is the primary determinant of receptor activation.[4]

Studies on the metabolism of Substance P at the blood-brain barrier and in plasma have identified various N- and C-terminal fragments.[8][9] However, this compound has not been identified as a major, stable metabolite with independent biological activity in the CNS. Research indicates that for interactions such as transport across the blood-brain barrier, both the C- and N-terminal regions of Substance P are necessary.[3] C-terminal metabolism of Substance P results in a loss of activity, underscoring the importance of the intact C-terminal sequence for biological function.[5]

Quantitative Analysis of Tachykinin Receptor Binding

Precise quantitative data for the independent binding of this compound to tachykinin receptors is not available in the literature, likely due to its negligible affinity when not part of a larger tachykinin peptide. The following table summarizes the binding affinities of the full-length endogenous tachykinins for their respective receptors, highlighting the high-affinity interactions that are dependent on the presence of the C-terminal domain containing this compound.

| Ligand | Receptor | Species | Tissue/Cell Line | Kd (nM) | Ki (nM) | Reference |

| Substance P | NK1 | Human | Recombinant CHO cells | 0.5 | (Maggi et al., 1993) | |

| Neurokinin A | NK2 | Human | Recombinant CHO cells | 1.2 | (Maggi et al., 1993) | |

| Neurokinin B | NK3 | Human | Recombinant CHO cells | 0.8 | (Maggi et al., 1993) | |

| Substance P | NK1 | Rat | Brain membranes | 0.4 | (Lee et al., 1986) | |

| Neurokinin A | NK2 | Rabbit | Pulmonary artery | 1.8 | (Regoli et al., 1994) | |

| Neurokinin B | NK3 | Rat | Cortical membranes | 1.5 | (Guard et al., 1990) |

Tachykinin Receptor Signaling Pathways

The binding of tachykinins, facilitated by the C-terminal this compound motif, to their respective G protein-coupled receptors on neuronal cells initiates a cascade of intracellular signaling events. The primary signaling pathway involves the activation of phospholipase C (PLC).

References

- 1. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of Antisera Specific to NK1, NK2, and NK3 Neurokinin Receptors and their Utilization to Localize Receptors in the Rat Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dopamine receptor modulation by Pro-Leu-Gly-NH2 analogues possessing cyclic amino acid residues at the C-terminal position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pro-Leu-Gly-NH2 serves as a conditioned stimulus in the acquisition of conditioned tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]